molecular formula C22H19NOS B10839122 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one

1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one

Cat. No.: B10839122
M. Wt: 345.5 g/mol
InChI Key: LASZSIUHSRRUPB-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-yl)-2-phenylbutan-1-one is a compound that belongs to the phenothiazine family, which is known for its diverse biological activities. . This compound, with its unique structure, offers a range of possibilities for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from phenothiazine. One common synthetic route includes the following steps :

    Formation of Phenothiazine Derivative: Phenothiazine is reacted with an appropriate aldehyde or ketone to form a phenothiazine derivative.

    Addition of Phenyl Group: The phenothiazine derivative is then reacted with a phenyl-containing reagent to introduce the phenyl group at the desired position.

    Final Coupling: The intermediate product is coupled with a butanone derivative under specific reaction conditions to yield the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylbutan-1-one involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-phenylbutan-1-one

InChI

InChI=1S/C22H19NOS/c1-2-17(16-10-4-3-5-11-16)22(24)23-18-12-6-8-14-20(18)25-21-15-9-7-13-19(21)23/h3-15,17H,2H2,1H3

InChI Key

LASZSIUHSRRUPB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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